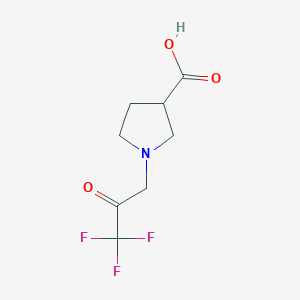

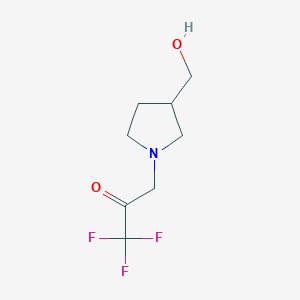

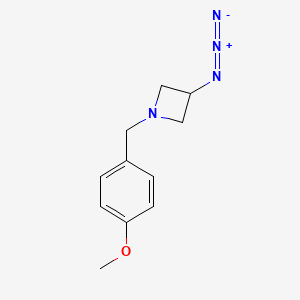

1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid

Overview

Description

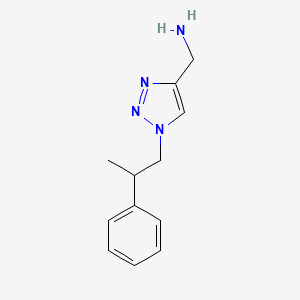

“1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H12F3NO3 . It is related to tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate .

Synthesis Analysis

An alternative metal-free amination approach has been reported for the synthesis of 3-trifluoromethyl aniline derivatives. This involves an efficient annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .Scientific Research Applications

Catalyst in Cyclisation Reactions

Research has shown that trifluoromethanesulfonic (triflic) acid acts as an excellent catalyst in cyclisation reactions, particularly for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines. This process demonstrates the utility of trifluoro-containing compounds in synthesizing polycyclic systems efficiently (Haskins & Knight, 2002).

Synthesis of Trifluoromethyl-Substituted Aminopyrroles

Another study highlighted the use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block for creating trifluoromethyl-substituted aminopyrroles. This strategy, based on 2H-azirine ring expansion, facilitates the preparation of various substituted pyrroles, which are valuable in medicinal chemistry and materials science (Khlebnikov et al., 2018).

Structural and Spectroscopic Analysis

The diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid has been thoroughly characterized through X-ray analysis, FTIR, and NMR spectroscopies, along with DFT calculations. This research provides insights into the stereochemical configurations and intermolecular interactions present in compounds related to 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid, offering a foundation for further structural analysis of similar compounds (Bartoszak-Adamska et al., 2011).

Photostability and Photochemical Reactions

Investigations into the photochemistry of related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, demonstrate how specific functional groups, including the trifluoromethyl group, influence photostability and reaction pathways under irradiation. This knowledge is crucial for developing materials and drugs with desired photochemical properties (Mella et al., 2001).

Novel Synthesis Methods

Research also extends into novel synthesis methods for protected 2-substituted-4-oxo-piperidine derivatives, showcasing the versatility of trifluoro-containing compounds in organic synthesis. These methodologies are essential for the development of new pharmaceuticals and materials (Lau et al., 2002).

Mechanism of Action

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, compounds containing a piperidine ring can interact with various receptors and enzymes in the body, leading to different biological effects .

Biochemical Pathways

Again, without specific studies, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to interact with various biochemical pathways, including those involved in neurotransmission .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The trifluoromethyl group in the compound could potentially affect its pharmacokinetic properties, such as its metabolic stability and bioavailability .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it were to interact with neurotransmitter systems, it could potentially affect mood, cognition, or pain perception .

Action Environment

The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the trifluoromethyl group could potentially enhance the compound’s stability under certain conditions .

Safety and Hazards

The safety information for tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate, a related compound, includes several hazard statements such as H315, H319, and H335, and several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine is a significant scaffold in drug discovery, and its derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-(3,3,3-trifluoro-2-oxopropyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO3/c10-9(11,12)7(14)5-13-3-1-2-6(4-13)8(15)16/h6H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTAYLFYISPYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.